![molecular formula C11H11NO3 B12902437 1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone CAS No. 827599-14-4](/img/structure/B12902437.png)
1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a base such as cesium carbonate (Cs2CO3). This reaction leads to the formation of 2-aryl-5-alkyl-substituted oxazoles in good yields .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted benzoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substituting agents: Such as halogens (Cl2, Br2) and alkylating agents (R-X).
Major Products
The major products formed from these reactions include various substituted benzoxazoles and dihydrobenzoxazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In its anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone include:
Benzoxazole: A simpler structure with similar biological activities.
Benzothiazole: Contains sulfur instead of oxygen in the heterocyclic ring.
Benzimidazole: Contains two nitrogen atoms in the heterocyclic ring.
Uniqueness
1,1’-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone is unique due to its specific substitution pattern and the presence of the diethanone moiety, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives .
Propriétés
Numéro CAS |
827599-14-4 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
1-(2-acetyl-3H-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO3/c1-7(13)11(8(2)14)12-9-5-3-4-6-10(9)15-11/h3-6,12H,1-2H3 |
Clé InChI |
HZSXSHNXCIOEJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(NC2=CC=CC=C2O1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
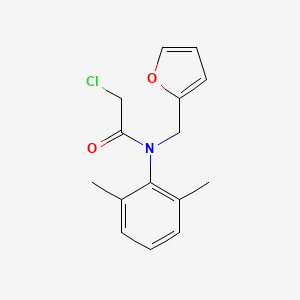


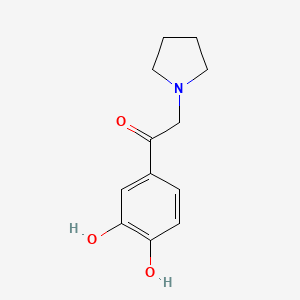
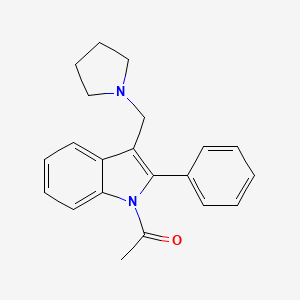
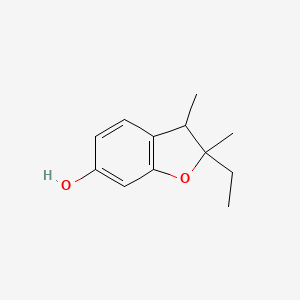
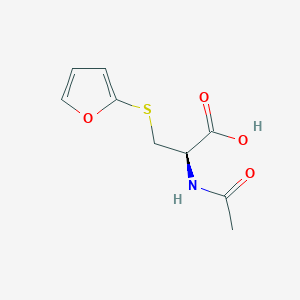
![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)

